molecular formula C20H13FN4O3S B2886282 N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-36-5

N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2886282
CAS RN: 899735-36-5
M. Wt: 408.41
InChI Key: HRRXAHLETOWWHI-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . Thiazole derivatives, such as this compound, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65% . Further details about the synthesis process, including the specific reactions involved, would require access to the full text of the relevant papers .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . The structure is also likely to have been confirmed using mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” have been analyzed using various techniques . The compound’s 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Antioxidant Activity

Benzothiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting the body from damage caused by free radicals. The structure of benzothiazole allows for the delocalization of π-electrons, which can contribute to its antioxidant properties by neutralizing free radicals .

Analgesic and Anti-inflammatory Activities

Some benzothiazole derivatives have shown significant analgesic and anti-inflammatory activities . These properties make them potential candidates for the development of new pain relief and anti-inflammatory drugs. The presence of the nitro group and the fluorobenzothiazole moiety may influence these biological activities .

Antimicrobial and Antifungal Activities

The benzothiazole nucleus has been incorporated into compounds with antimicrobial and antifungal properties. These activities are essential for developing new treatments for bacterial and fungal infections. The structural features of benzothiazole derivatives can be optimized to target specific microbial pathways .

Antiviral Activity

Benzothiazole derivatives have been explored for their antiviral capabilities. The ability to inhibit viral replication makes these compounds interesting for further research as potential antiviral agents, especially in the wake of emerging viral diseases .

Diuretic Activity

Some benzothiazole compounds exhibit diuretic activity, which can be useful in treating conditions like hypertension and edema. The diuretic effect is often related to the inhibition of sodium reabsorption in the kidneys .

Anticonvulsant Activity

The anticonvulsant activity of benzothiazole derivatives makes them potential candidates for the treatment of epilepsy and other seizure disorders. The modification of the benzothiazole core structure could lead to the development of new anticonvulsant drugs .

Neuroprotective Activity

Benzothiazole derivatives have shown promise as neuroprotective agents. They may protect neuronal cells from damage, which is beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Activity

Some benzothiazole derivatives have been reported to have antitumor and cytotoxic activities. These compounds could be used in cancer research to develop new chemotherapeutic agents that target cancer cells while minimizing side effects .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-16-5-3-6-17-18(16)23-20(29-17)24(12-14-4-1-2-11-22-14)19(26)13-7-9-15(10-8-13)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRXAHLETOWWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

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